molecular formula C9H13BrO4 B6170499 1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid CAS No. 2624126-45-8

1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid

Cat. No. B6170499
CAS RN: 2624126-45-8
M. Wt: 265.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid (BtCP) is a cyclopropane carboxylic acid that has a variety of uses in laboratory experiments. BtCP is a versatile molecule that can be used for a range of applications, including synthesis, scientific research, and as a biochemical and physiological agent.

Scientific Research Applications

1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a model compound for studying the properties of cyclopropane compounds. Additionally, 1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid has been used in the study of the biosynthesis of natural products, such as antibiotics and hormones.

Mechanism of Action

1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is a cyclopropane carboxylic acid that has a variety of biological activities. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase, and to have antibacterial, antifungal, and antiviral properties. Additionally, 1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-bacterial effects. Additionally, 1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid has been shown to inhibit the activity of enzymes, such as cyclooxygenase, and to have antiviral and antifungal properties.

Advantages and Limitations for Lab Experiments

1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is a versatile molecule that can be used for a variety of laboratory experiments. It is easy to synthesize and can be used for a range of applications, including synthesis, scientific research, and as a biochemical and physiological agent. However, 1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is a highly reactive molecule and can be hazardous if handled incorrectly. Additionally, 1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is not approved for use in humans and should only be used in laboratory experiments.

Future Directions

1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid has a variety of potential future applications. It could be used to develop new pharmaceuticals or to study the biosynthesis of natural products, such as antibiotics and hormones. Additionally, 1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid could be used to develop new catalysts for organic reactions or to study the properties of cyclopropane compounds. Finally, 1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid could be used to develop new materials for use in a variety of industries, such as the automotive and electronics industries.

Synthesis Methods

1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid can be synthesized via a variety of methods, including the Grignard reaction and the Wittig reaction. The Grignard reaction involves the use of a Grignard reagent, such as bromobutane, to form the cyclopropane carboxylic acid. The Wittig reaction involves the use of a Wittig reagent, such as triphenylphosphine, to form the cyclopropane carboxylic acid. Both reactions require the use of a strong acid, such as hydrochloric acid, to form the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid involves the protection of the carboxylic acid group, bromination of the cyclopropane ring, and deprotection of the tert-butoxycarbonyl group.", "Starting Materials": [ "Cyclopropane-1-carboxylic acid", "tert-Butyl chloroformate", "Sodium bicarbonate", "Bromine", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting cyclopropane-1-carboxylic acid with tert-butyl chloroformate in the presence of sodium bicarbonate to form tert-butoxycarbonyl cyclopropane-1-carboxylate.", "Step 2: Bromination of the cyclopropane ring by reacting tert-butoxycarbonyl cyclopropane-1-carboxylate with bromine in diethyl ether to form 1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid.", "Step 3: Deprotection of the tert-butoxycarbonyl group by reacting 1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid with methanol to form 1-bromo-cyclopropane-1-carboxylic acid." ] }

CAS RN

2624126-45-8

Product Name

1-bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid

Molecular Formula

C9H13BrO4

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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